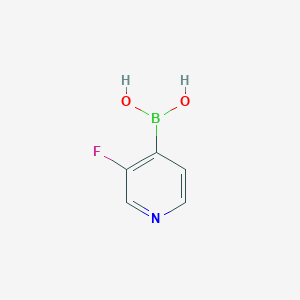

3-Fluoropyridine-4-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSESYLMZVXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381406 | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-97-3 | |

| Record name | (3-Fluoropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoropyridine-4-boronic acid CAS number 458532-97-3

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid

CAS Number: 458532-97-3

This technical guide provides a comprehensive overview of this compound, a critical building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's physicochemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and execution.

| Property | Value | Reference |

| CAS Number | 458532-97-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅BFNO₂ | [1][2][3][4] |

| Molecular Weight | 140.91 g/mol | [1][2][3][5] |

| Melting Point | 220 °C (decomposes)[1], 237-239 °C[4] | [1][4] |

| Appearance | White to almost white crystalline powder | [1] |

| IUPAC Name | (3-fluoropyridin-4-yl)boronic acid | [2][4] |

| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N | [2][3][4] |

| SMILES | OB(O)c1ccncc1F | [3] |

Synthesis and Purification

The synthesis of pyridinylboronic acids, including this compound, typically involves the borylation of a corresponding halopyridine. A common and effective method is the metal-halogen exchange followed by reaction with a trialkyl borate ester.

General Synthesis Workflow

The logical flow for synthesizing this compound from a suitable precursor like 4-bromo-3-fluoropyridine is illustrated below. This process involves a low-temperature lithiation followed by electrophilic quench with a borate ester and subsequent acidic workup.

Caption: Synthesis workflow from a halopyridine precursor.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for synthesizing aryl and heteroaryl boronic acids.[6]

Materials:

-

4-Bromo-3-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (5 M)

-

Sodium chloride (brine)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer is charged with 4-bromo-3-fluoropyridine (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated, and its pH is carefully adjusted to approximately 7.5 with 5 M sodium hydroxide, which should precipitate the crude product.

-

Extraction: The aqueous slurry is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization or slurry in a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[7]

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[1] The fluorine substituent can enhance the biological activity and metabolic stability of the final molecule.[1]

Suzuki-Miyaura Coupling Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H335: May cause respiratory irritation.[2][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |

| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at ≤ -10 °C.[1] |

| Target Organs | Respiratory system[3][8] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. synchem.de [synchem.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Fluoropyridine-4-boronic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining the electron-withdrawing nature of the fluorine atom and the versatile reactivity of the boronic acid group, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The pyridine core is a common motif in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound.

Molecular Structure and Properties

This compound is a white to off-white crystalline solid. Its molecular structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a boronic acid group at the 4-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BFNO₂ | [1] |

| Molecular Weight | 140.91 g/mol | [1] |

| CAS Number | 458532-97-3 | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 220 °C (decomposes) | |

| pKa | Predicted: ~7.6 (for pyridine-4-boronic acid) | [2][3] |

| Solubility | Soluble in polar organic solvents like methanol and DMSO; sparingly soluble in nonpolar solvents. | |

| InChI | InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | [1] |

| InChIKey | QUHSESYLMZVXCN-UHFFFAOYSA-N | [1] |

| SMILES | B(C1=C(C=NC=C1)F)(O)O | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported spectral characteristics.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H | ~8.5 | d | ~4.8 | H-2 or H-6 | [4] |

| ~8.4 | d | ~4.8 | H-6 or H-2 | [4] | |

| ~7.5 | t | ~5.0 | H-5 | [4] | |

| ¹³C | ~160 (d) | d | ¹J(C,F) ≈ 240 | C-3 | [5] |

| ~148 (d) | d | ²J(C,F) ≈ 20 | C-2 or C-4 | [5] | |

| ~140 (d) | d | ²J(C,F) ≈ 15 | C-4 or C-2 | [5] | |

| ~138 (broad) | br s | - | C-4 (ipso-carbon attached to Boron) | [5] | |

| ~125 (d) | d | ³J(C,F) ≈ 5 | C-5 | [5] | |

| ¹⁹F | -110 to -130 | m | - | F at C-3 | [6][7] |

Note: Predicted chemical shifts and coupling constants are based on computational models and data from similar structures. Actual experimental values may vary.

Table 3: Representative Mass Spectrometry Data

| m/z | Interpretation | Reference |

| 141.04 | [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂) | [5] |

| 123.03 | [M+H - H₂O]⁺ (Loss of water) | [5] |

| 96.03 | [M+H - B(OH)₂]⁺ (Loss of boronic acid group) |

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) | [5] |

| ~1600 | Medium | C=C/C=N stretch (pyridine ring) | [5] |

| ~1450 | Medium | C-C stretch (pyridine ring) | [5] |

| ~1350 | Strong | B-O stretch | [5] |

| ~1200 | Strong | C-F stretch | [5] |

| ~1050 | Medium | B-C stretch | [5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids is through a lithium-halogen exchange reaction followed by quenching with a trialkyl borate.

Protocol: Synthesis from 4-Bromo-3-fluoropyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: Add 4-bromo-3-fluoropyridine to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [8]

-

Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equivalents).[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[8]

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the coupled product.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable building block in the synthesis of various biologically active molecules.

Kinase Inhibitors

The pyridine moiety is a common scaffold in many kinase inhibitors. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors. This compound can be used in Suzuki-Miyaura coupling reactions to synthesize complex heterocyclic structures that are core components of various kinase inhibitors, potentially targeting pathways like PI3K/Akt/mTOR which are often dysregulated in cancer.

GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Boronic acid derivatives have been explored as allosteric modulators of GPCRs.[9] The this compound scaffold can be incorporated into molecules designed to bind to allosteric sites on GPCRs, thereby modulating their activity in a more selective manner than traditional orthosteric ligands.[9]

Visualizations

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: A common synthetic route to this compound.

References

- 1. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Pyridine-4-boronic acid | 1692-15-5 [m.chemicalbook.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. db-thueringen.de [db-thueringen.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-Fluoropyridine-4-boronic acid (CAS: 458532-97-3), a valuable building block in medicinal chemistry and organic synthesis. The document outlines the most plausible and referenced synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale preparation.

Introduction

This compound is a key reagent in modern synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-4-pyridinyl moiety into complex molecules. The presence of the fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of target compounds, making this reagent particularly valuable in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the practical synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods.

Primary Synthesis Pathway: Halogen-Metal Exchange

The most established and reliable method for the synthesis of aryl and heteroaryl boronic acids is through a halogen-metal exchange reaction, followed by electrophilic trapping with a borate ester.[1] This pathway offers high regioselectivity and generally good yields. For this compound, the logical precursor is a 4-halo-3-fluoropyridine, which undergoes lithiation at the 4-position, followed by borylation.

The overall two-step pathway begins with the synthesis of the key intermediate, 4-bromo-3-fluoropyridine, followed by the final borylation step.

References

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid

Chemical Formula: C₅H₅BFNO₂

This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and experimental protocols.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its chemical structure incorporates a pyridine ring substituted with a fluorine atom and a boronic acid group, which makes it a valuable reagent in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₅H₅BFNO₂ | [1][2] |

| Molecular Weight | 140.91 g/mol | [1][2] |

| CAS Number | 458532-97-3 | [1][2] |

| Physical Form | Solid | [1] |

| IUPAC Name | (3-fluoro-4-pyridinyl)boronic acid | [2] |

| InChI | 1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | [1] |

| SMILES String | OB(O)c1ccncc1F | [1] |

Synthesis

The synthesis of pyridinylboronic acids, including this compound, can be achieved through several established methods. A common approach involves the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

A general workflow for the synthesis is outlined below:

Key synthetic strategies for pyridinylboronic acids include:

-

Metal-halogen exchange followed by borylation.

-

Directed ortho-metallation (DoM) followed by borylation.

-

Palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.

-

Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.

-

[4+2] cycloaddition reactions.

Applications in Research and Development

This compound is a key building block with diverse applications in several scientific fields.[3] The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, making it a valuable reagent in drug discovery.[4][5]

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer agents.[3] The incorporation of the fluoropyridine moiety can enhance the efficacy, metabolic stability, and binding affinity of drug candidates.[4]

-

Organic Synthesis : This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[3]

-

Agrochemical Chemistry : It is explored for its potential in creating advanced pesticides, herbicides, and fungicides with improved biological activity.[3][4]

-

Material Science : this compound is used in the synthesis of functional materials, including polymers and nanomaterials for applications in electronics and sensors.[3]

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol for such a reaction.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition : Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction : Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Signal Word : Warning[1]

-

Hazard Statements :

-

Hazard Classifications :

Precautionary Measures: [6]

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Ground/bond container and receiving equipment to prevent static discharge.[7]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.es [fishersci.es]

A Technical Guide to 3-Fluoropyridine-4-boronic acid: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid is a versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable tool for the synthesis of complex heterocyclic compounds. The presence of the fluorine atom can significantly modulate the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in the development of novel therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BFNO₂ | [2][3] |

| Molecular Weight | 140.91 g/mol | [2][3] |

| CAS Number | 458532-97-3 | [2][3] |

| Appearance | Solid | |

| Melting Point | 237-239 °C | [4] |

| Alternate Melting Point | 220 °C |

Solubility Profile

The solubility of boronic acids is influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration.[1] Generally, this compound is expected to be soluble in polar organic solvents. A qualitative assessment of its solubility is presented below. For precise quantitative measurements, the experimental protocol provided is recommended.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[1] |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity is likely too high for significant interaction with nonpolar solvents.[1] |

Experimental Protocols

Determination of Aqueous pKa by Potentiometric Titration

The acidity of the boronic acid moiety is a critical parameter influencing its reactivity and interaction with biological targets. Potentiometric titration is a precise method for determining the pKa value.[5]

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the boronic acid solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer.

-

Heating and Observation: The vessel is placed in a thermostat bath, and the mixture is stirred. The temperature of the bath is increased at a slow, constant rate (e.g., 0.1–0.5 °C/min).

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored using a light scattering probe or visually.

-

Equilibrium Point: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

-

Solubility Curve: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.

-

Solvent Addition: The degassed solvent is added via syringe.

-

Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Application in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7] Inhibitors of p38 MAP kinase are therefore promising therapeutic agents for a range of autoimmune and inflammatory diseases. The 4-pyridinyl moiety is a common pharmacophore in p38 MAP kinase inhibitors, and this compound provides a route to synthesize fluorinated analogs with potentially improved properties.[8]

Role in Aurora and FLT3-ITD Kinase Inhibitors

This compound and its isomers are also utilized in the synthesis of inhibitors targeting other kinases implicated in cancer, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Aurora kinases are essential for mitosis, and their overexpression is common in many cancers.[9] FLT3 is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[10] The incorporation of the 3-fluoropyridine moiety can enhance the binding affinity and selectivity of inhibitors for these kinase targets.

Inhibition of Factor XIa

Beyond kinases, derivatives of this compound have been explored as inhibitors of other enzymes. For instance, a derivative was evaluated as a selective inhibitor of Factor XIa (FXIa), a serine protease involved in the blood coagulation cascade, highlighting its potential in the development of antithrombotic agents.[11]

Conclusion

This compound is a valuable and versatile reagent for researchers and drug development professionals. Its well-defined reactivity in Suzuki-Miyaura coupling reactions provides a reliable method for the synthesis of complex fluorinated pyridinyl compounds. The incorporation of this moiety has shown promise in the development of potent and selective inhibitors of various enzymes, particularly kinases involved in cancer and inflammatory signaling pathways. While specific quantitative data on some of its physical properties like solubility and pKa are not widely published, the established protocols provided in this guide enable researchers to determine these crucial parameters for their specific applications. The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 3-Fluoropyridine-4-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-4-boronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its stability and proper storage are paramount to ensure its reactivity, purity, and the success of synthetic endeavors. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, based on available safety and handling data.

Core Stability and Storage Recommendations

The integrity of this compound is best maintained by adhering to stringent storage and handling protocols. The compound is a solid and is generally stable under normal, recommended conditions.[2] However, like many boronic acids, it is susceptible to degradation under improper conditions.

Quantitative Storage and Handling Data Summary

While specific quantitative stability studies are not publicly available, the following table summarizes the qualitative recommendations and conditions to avoid, as compiled from various safety data sheets.

| Parameter | Recommendation/Condition | Source(s) |

| Storage Temperature | Store in a cool, dry place. Refrigeration is recommended. | [2][3] |

| Atmosphere | Keep container tightly closed.[2][3][4] Storage under an inert atmosphere, such as argon, is also advised.[5] | |

| Moisture | Store in a dry environment to prevent hydrolysis. | [4] |

| Light Exposure | Protect from environmental extremes. | [5] |

| Incompatible Materials | Avoid strong oxidizing agents and acids.[2] | |

| Physical Form | Solid |

Experimental Protocols: General Handling and Storage

Detailed experimental protocols for assessing the stability of this compound are not publicly documented. However, the following general laboratory protocols for handling and storage should be strictly followed to maintain the compound's integrity.

Recommended Storage Protocol

-

Receipt and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

-

Inert Atmosphere Storage: For long-term storage, transfer the compound into a vial or container that can be sealed under an inert atmosphere (e.g., argon or nitrogen).

-

Refrigeration: Place the sealed container in a refrigerator dedicated to chemical storage. Ensure the temperature is consistently cool.

-

Desiccation: Store the container within a desiccator containing a suitable desiccant to minimize exposure to moisture.

-

Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

Handling Protocol for Use

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Dispensing: Whenever possible, handle the compound inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

-

Weighing: Weigh the desired amount of the compound quickly and in a dry environment.

-

Resealing: Promptly and securely reseal the container, purging with an inert gas before tightening the cap.

-

Return to Storage: Immediately return the container to the recommended refrigerated and desiccated storage conditions.

Visualization of Stability and Handling Workflows

To further clarify the critical relationships between storage conditions and compound stability, as well as the ideal workflow for handling, the following diagrams are provided.

Caption: Interdependency of optimal storage conditions for maintaining the stability and reactivity of this compound.

Caption: Step-by-step workflow for the proper handling and storage of this compound to ensure its quality.

Potential Degradation Pathways

While specific degradation studies for this compound are not detailed in the available literature, boronic acids, in general, are susceptible to certain degradation pathways. The primary concern is protodeboronation, especially in the presence of moisture. Oxidative conditions can also lead to decomposition.[6] Hazardous decomposition of this compound can yield carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[2]

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, storage in a cool, dry, and inert environment away from incompatible substances—researchers can minimize degradation and ensure the compound's optimal performance in their synthetic protocols. Consistent application of these best practices is a cornerstone of reliable and reproducible chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.es [fishersci.es]

- 3. combi-blocks.com [combi-blocks.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Fluoropyridine-4-boronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-fluoropyridine-4-boronic acid, a critical building block in modern medicinal chemistry and drug development. While specific quantitative solubility data for this compound in various organic solvents remains limited in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding based on established chemical principles and data from analogous compounds. The guide also outlines a detailed experimental protocol for determining precise solubility measurements to empower researchers in their specific applications.

Qualitative Solubility Profile

The solubility of this compound is fundamentally governed by its molecular structure, which features a polar pyridine ring, a fluorine substituent, and a boronic acid moiety capable of hydrogen bonding. These characteristics suggest a general preference for polar solvents. Based on the behavior of similar boronic acids, a qualitative assessment of solubility in common organic solvents is presented in Table 1. It is imperative for researchers to experimentally verify these qualitative predictions for their specific use cases.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits significant interaction with nonpolar solvents.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust protocol.[1] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Key Applications and Considerations

This compound is a versatile reagent widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Its application is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The fluorine substituent can enhance the reactivity and selectivity of the compound.[2]

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their solubility and reactivity.[1] Therefore, the use of anhydrous solvents and storage under inert atmosphere is recommended to ensure the integrity of the compound.[1]

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this guide provides a solid foundation for researchers. The qualitative solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers research and development professionals to generate the precise data required for their specific applications, ultimately facilitating the advancement of novel chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoropyridine-4-boronic acid

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Fluoropyridine-4-boronic acid. This compound is of significant interest to researchers, scientists, and professionals in the field of drug development due to its role as a versatile building block in medicinal chemistry. The following sections detail its structural and analytical properties, offering a core reference for its use in complex organic synthesis.

Molecular Structure and Properties

-

IUPAC Name: (3-fluoropyridin-4-yl)boronic acid[1]

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~8.50 | d | J ≈ 4.8 | H-2 |

| ~8.40 | d | J ≈ 4.8 | H-6 |

| ~7.50 | t | J ≈ 5.0 | H-5 |

| ~8.30 | br s | - | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 240) | C-3 |

| ~150 (d, ³JCF ≈ 15) | C-2 |

| ~145 (d, ⁴JCF ≈ 3) | C-5 |

| ~140 (d, ²JCF ≈ 20) | C-6 |

| Not Observed | C-4 (ipso) |

Solvent: DMSO-d₆

Table 3: ¹⁹F NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Multiplicity |

| ~ -120 | s |

Solvent: DMSO-d₆

Table 4: ¹¹B NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Comments |

| ~29 | Characteristic of trigonal planar boronic acid[5] |

Solvent: DMSO-d₆

Table 5: Mass Spectrometry (MS) Data (Representative)

| m/z | Ion Type |

| 142.0465 | [M+H]⁺ |

| 124.0359 | [M-H₂O+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive

Table 6: Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (boronic acid) |

| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |

| 1350-1300 | Strong | B-O stretching |

| 1200-1150 | Strong | C-F stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with 16 to 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon spectrum is acquired with 1024 to 4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

¹⁹F NMR Acquisition: A standard one-dimensional fluorine spectrum is acquired with proton decoupling.

-

¹¹B NMR Acquisition: A standard one-dimensional boron spectrum is acquired with proton decoupling.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in methanol with 0.1% formic acid to facilitate ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Data is acquired in the positive ion mode over a mass range of m/z 50-500. Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is utilized.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then recorded by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoropyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Fluoropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl compounds, particularly in the development of kinase inhibitors for oncology.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are prevalent in biologically active molecules.

This compound is a valuable reagent for introducing a 3-fluoropyridine moiety into target molecules. The fluorine substituent can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which is of paramount importance in drug discovery programs. The pyridine nitrogen acts as a hydrogen bond acceptor, providing a key interaction point with biological targets.

A prominent application of pyridine-containing scaffolds is in the development of kinase inhibitors. The PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation, is a key target in cancer therapy.[1][2] The synthesis of potent inhibitors, such as GSK2126458 (Omipalisib), and their analogs often involves the coupling of a pyridine boronic acid to a core scaffold.[1]

Data Presentation: Representative Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids with various aryl halides. The data is based on analogous reactions and provides expected outcomes for the coupling of this compound.[3]

Table 1: Screening of Microwave-Assisted Reaction Conditions [3]

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good (60-80%) |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | Excellent (>80%) |

| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | Good (60-80%) |

| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent (>80%) |

Table 2: Substrate Scope with Optimized Microwave Conditions [3]

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min.

| Entry | Aryl Halide | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 3-Fluoro-4-(4-methoxyphenyl)pyridine | > 90 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |

| 3 | 3-Bromobenzonitrile | 4-(3-Cyanophenyl)-3-fluoropyridine | 80-90 |

| 4 | 2-Bromonaphthalene | 3-Fluoro-4-(naphthalen-2-yl)pyridine | > 90 |

| 5 | 4-Chlorotoluene | 3-Fluoro-4-(p-tolyl)pyridine | 75-85 |

Experimental Protocols

This section provides detailed protocols for conventional and microwave-assisted Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Conventional Heating

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3-5 mol%), and base (2.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-fluoro-4-arylpyridine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [3]

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Microwave synthesis vial with a stir bar

Procedure:

-

Reaction Assembly: In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add the 1,4-Dioxane/Water (4:1) solvent system to achieve a concentration of approximately 0.1-0.5 M.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Perform the same extraction and purification procedure as described in Protocol 1 to isolate the final product.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Diagram 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling

This diagram outlines the typical laboratory workflow for performing a microwave-assisted Suzuki-Miyaura coupling reaction.

Diagram 3: Simplified PI3K/mTOR Signaling Pathway

Products derived from this compound, such as analogs of GSK2126458, are potent inhibitors of the PI3K/mTOR pathway, which is critical for cell survival and proliferation in many cancers.[1][4]

References

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma [mdpi.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Fluoropyridine-4-boronic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex 4-aryl-3-fluoropyridine motifs. The introduction of a fluorine atom can significantly influence the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, making this reagent of high interest for the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a base.

The use of heteroaryl boronic acids, like this compound, can present unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can influence the reaction efficiency. Furthermore, protodeboronation, the cleavage of the C-B bond, is a common side reaction that can reduce product yields. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.

Key Considerations for Suzuki Coupling with this compound

-

Catalyst and Ligand Selection: A variety of palladium catalysts can be employed. For challenging couplings involving heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are often effective in promoting the catalytic cycle and preventing catalyst deactivation.

-

Base Selection: The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong bases.

-

Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The water aids in dissolving the inorganic base and facilitates the transmetalation step. Anhydrous conditions may be necessary in some cases to suppress protodeboronation.

-

Reaction Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures can increase the reaction rate but may also promote decomposition of the boronic acid. Microwave irradiation can be a highly effective method for reducing reaction times and improving yields.

Reaction Data

The following table summarizes representative conditions for the Suzuki coupling of this compound with an aryl bromide. This data is based on a specific example found in the patent literature and serves as a starting point for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| 1 | 4-bromo-1,2-dimethoxybenzene | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 / 16 | 75 |

Experimental Protocols

General Protocol for Conventional Heating

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stir bar

Procedure:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., Na₂CO₃, 2.0 equiv.).

-

Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Microwave reaction vial

-

Magnetic stir bar

Procedure:

-

To a microwave reaction vial containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the work-up and purification steps outlined in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Fluoropyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. The use of substituted heteroaryl boronic acids, such as 3-Fluoropyridine-4-boronic acid, is of significant interest in medicinal chemistry. The fluorine substituent can modulate the physicochemical properties of the final compound, including pKa and metabolic stability, making it a valuable building block in drug discovery.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions.[2] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, often leading to cleaner reaction profiles, improved yields, and enhanced reproducibility.[1][2] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, offering a robust and efficient method for the rapid synthesis of 4-aryl-3-fluoropyridines.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Microwave irradiation accelerates the reaction by providing rapid and uniform heating to the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.

Experimental Protocols

This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with a generic aryl halide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Ethanol/Water (4:1))

-

Microwave reaction vial (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the chosen degassed solvent system to the vial.

-

Seal the vial securely with a cap.

-

Place the vial into the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial and dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoropyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound and 4-Bromoanisole

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |

| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 88 |

| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Ethanol/H₂O (4:1) | 100 | 25 | 89 |

Table 2: Substrate Scope for the Microwave-Assisted Suzuki Coupling of this compound with Various Aryl Bromides

Reaction Conditions: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), 1,4-Dioxane/H₂O (4:1), 120 °C, 15 min.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 3-Fluoro-4-(4-methoxyphenyl)pyridine | 92 |

| 2 | 4-Bromobenzonitrile | 4-(3-Fluoropyridin-4-yl)benzonitrile | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Fluoro-4-(4-nitrophenyl)pyridine | 85 |

| 4 | 2-Bromotoluene | 3-Fluoro-4-(o-tolyl)pyridine | 78 |

| 5 | 1-Bromo-2,4-difluorobenzene | 4-(2,4-Difluorophenyl)-3-fluoropyridine | 90 |

Visualizations

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoropyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-Fluoropyridine-4-boronic acid with a variety of aryl and heteroaryl halides. This reaction is a pivotal method for the synthesis of 4-aryl-3-fluoropyridines, a structural motif of significant interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's physicochemical and biological properties.

Introduction

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a favored tool in the synthesis of complex molecules.[2]

The coupling of heteroaryl boronic acids, such as this compound, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for a successful and high-yielding reaction.

Recommended Palladium Catalysts and Ligands

The choice of the palladium catalyst and its associated ligand is critical for an efficient cross-coupling reaction. For challenging substrates like fluorinated pyridine boronic acids, bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle and shield the palladium center from inhibition by the pyridine nitrogen.

Commonly used catalyst systems for similar heteroaryl couplings include:

-

Pd(dppf)Cl₂ : A versatile and robust catalyst for a wide range of Suzuki couplings.[3][4]

-

Pd₂(dba)₃ with XPhos or SPhos : These bulky, electron-rich phosphine ligands are often effective for challenging couplings, including those involving heteroaryl substrates.

-

Pd(OAc)₂ with Buchwald-type ligands : Similar to the above, ligands like SPhos and RuPhos paired with a simple palladium source can provide highly active catalytic systems.[5]

Data Presentation: Reaction Conditions and Yields

While specific data for the cross-coupling of this compound is not extensively available in a comparative format, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous pyridine-based boronic acids and related electrophiles. This data serves as a valuable starting point for reaction optimization.

Table 1: Catalyst and Base Screening for the Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in a 4:1 dioxane/water mixture.[3]

| Entry | Base | Yield (%) |

| 1 | Na₃PO₄ | 58 |

| 2 | K₃PO₄ | 55 |

| 3 | LiOH | 50 |

| 4 | Na₂CO₃ | 35 |

| 5 | K₂CO₃ | 25 |

| 6 | Cs₂CO₃ | 10 |

| 7 | None | 10 |

Table 2: Substrate Scope for the Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl Fluoride